Cas no 320589-46-6 (1-Tosyl-2-naphthaldehyde)

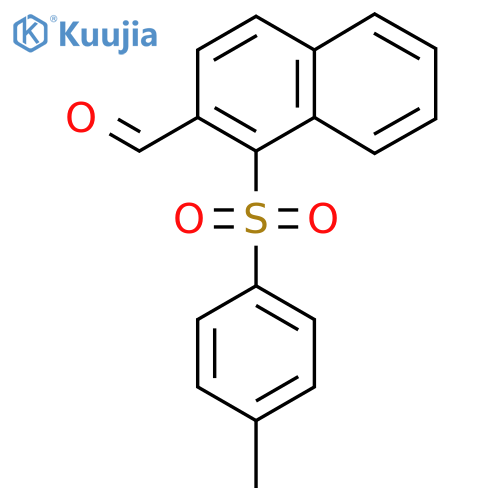

1-Tosyl-2-naphthaldehyde structure

商品名:1-Tosyl-2-naphthaldehyde

CAS番号:320589-46-6

MF:C18H14O3S

メガワット:310.366963863373

MDL:MFCD29923978

CID:4644058

1-Tosyl-2-naphthaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Tosyl-2-naphthaldehyde

- SY039300

- A918241

-

- MDL: MFCD29923978

- インチ: 1S/C18H14O3S/c1-13-6-10-16(11-7-13)22(20,21)18-15(12-19)9-8-14-4-2-3-5-17(14)18/h2-12H,1H3

- InChIKey: BQUUIWUAVFMOGA-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(C1=C(C=O)C=CC2C=CC=CC1=2)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 485

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 59.6

1-Tosyl-2-naphthaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM263626-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 97% | 5g |

$489 | 2023-01-03 | |

| Ambeed | A643689-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 97% | 5g |

$523.0 | 2024-04-20 | |

| Ambeed | A643689-1g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 97% | 1g |

$175.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587052-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 98% | 5g |

¥5386.00 | 2024-08-02 | |

| Chemenu | CM263626-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 97% | 5g |

$489 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587052-1g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 98% | 1g |

¥1565.00 | 2024-08-02 | |

| eNovation Chemicals LLC | D776283-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 95% | 5g |

$825 | 2024-07-20 | |

| eNovation Chemicals LLC | D776283-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 95% | 5g |

$825 | 2025-02-21 | |

| eNovation Chemicals LLC | D776283-5g |

1-Tosyl-2-naphthaldehyde |

320589-46-6 | 95% | 5g |

$825 | 2025-02-26 |

1-Tosyl-2-naphthaldehyde 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

320589-46-6 (1-Tosyl-2-naphthaldehyde) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:320589-46-6)1-Tosyl-2-naphthaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):158.0/471.0